6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Dichlorophenyl)-2-hydroxypyridine (6-DCPH) is an important molecule in the field of synthetic organic chemistry. It is an aromatic heterocyclic compound that has been used in a variety of scientific applications including medicinal chemistry, material science, and drug design. 6-DCPH is a hydroxylated derivative of 2,5-dichlorophenol, which is a common industrial chemical used in the production of dyes, paints, and adhesives. 6-DCPH is a versatile molecule that has many potential uses due to its unique structure and properties.
Mechanism of Action
The exact mechanism of action of 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that it may act as an inhibitor of enzymes involved in drug metabolism. It has also been proposed that 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% may act as an agonist or antagonist of certain receptors in the body, such as those involved in the regulation of blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% have not been extensively studied. However, it has been shown to have some effects on the activity of certain enzymes involved in drug metabolism. It has also been shown to have some effects on the activity of certain receptors in the body, such as those involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments is its relatively low cost and ease of synthesis. It is also a relatively stable compound that is not easily degraded in the presence of heat or light. However, it is important to note that 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% is a potentially hazardous compound and should be handled with care.
Future Directions
The potential applications of 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% are still being explored. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, more research is needed to explore the potential uses of 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% in drug design, material science, and other scientific fields. Finally, further research is needed to develop safer and more efficient methods for synthesizing 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95%.
Synthesis Methods
6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% can be synthesized using several different methods. The most common method is a two-step process involving a Friedel-Crafts alkylation reaction followed by a hydroxylation reaction. In the first step, 2,5-dichlorophenol is alkylated with an alkyl halide such as ethyl bromide or ethyl iodide to form a 2,5-dichlorophenyl-alkyl halide. In the second step, this compound is then hydroxylated with a base such as sodium hydroxide or potassium hydroxide to form 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95%.
Scientific Research Applications
6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of drugs, as a starting material for synthesizing other compounds, and as a reagent in organic synthesis. 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% has also been used in the study of biochemical and physiological effects of drugs, in the design of new drugs, and in the study of drug metabolism and pharmacokinetics.
properties
IUPAC Name |
6-(2,5-dichlorophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-4-5-9(13)8(6-7)10-2-1-3-11(15)14-10/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPKITRVLVIETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683037 |
Source
|
Record name | 6-(2,5-Dichlorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1111110-59-8 |
Source
|
Record name | 6-(2,5-Dichlorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.